molecular formula C16H27BN2O4 B12279840 (1-((3-Hydroxyadamantan-1-yl)glycyl)pyrrolidin-2-yl)boronic acid

(1-((3-Hydroxyadamantan-1-yl)glycyl)pyrrolidin-2-yl)boronic acid

Katalognummer: B12279840
Molekulargewicht: 322.2 g/mol
InChI-Schlüssel: NFCUDZZBVHLQSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vildagliptin-Boronic Acid is a compound that combines the properties of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, with boronic acid, known for its role in Suzuki-Miyaura coupling reactions. This hybrid compound aims to leverage the therapeutic benefits of vildagliptin while incorporating the versatile reactivity of boronic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-Boronic Acid typically involves the coupling of vildagliptin with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions. This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of Vildagliptin-Boronic Acid would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Vildagliptin-Boronic Acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while Suzuki-Miyaura coupling can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Vildagliptin-Boronic Acid can be used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology

In biological research, the compound can be used to study the inhibition of DPP-4 and its effects on glucose metabolism. This can provide insights into the treatment of type 2 diabetes mellitus and other metabolic disorders.

Medicine

Medically, Vildagliptin-Boronic Acid holds potential as a therapeutic agent for managing type 2 diabetes mellitus. By inhibiting DPP-4, it can increase the levels of incretin hormones, thereby improving glycemic control.

Industry

In the industrial sector, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various synthetic processes.

Wirkmechanismus

Vildagliptin-Boronic Acid exerts its effects primarily through the inhibition of DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, Vildagliptin-Boronic Acid increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Saxagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.

    Sitagliptin: A widely used DPP-4 inhibitor with a similar mechanism of action.

    Linagliptin: Known for its high selectivity and long half-life.

Uniqueness

Vildagliptin-Boronic Acid stands out due to its incorporation of the boronic acid moiety, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound not only for therapeutic applications but also for research and industrial purposes.

Eigenschaften

IUPAC Name

[1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCUDZZBVHLQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.